N-Ethyl-3-[(2-methoxyethyl)amino]propanamide
Description
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is a synthetic amide compound characterized by an ethyl group attached to the amide nitrogen and a 2-methoxyethylamino substituent on the propanamide backbone.
Properties
IUPAC Name |
N-ethyl-3-(2-methoxyethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-3-10-8(11)4-5-9-6-7-12-2/h9H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGKGRDMZVWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide serves as a building block in organic synthesis. It is particularly useful in the development of new pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions allows researchers to explore new synthetic pathways.
Biology
In biological contexts, this compound has been studied for its potential effects on cellular processes. Research indicates that it can modulate cell signaling pathways, gene expression, and cellular metabolism. Its interactions with specific enzymes suggest that it may act as both an inhibitor and an activator, depending on the target enzyme involved .
Medicine
Ongoing research is focused on the therapeutic applications of this compound. It has shown promise in drug development, particularly for conditions such as cancer and metabolic disorders. Preliminary studies indicate that it can significantly affect cell viability and proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent .
Pharmaceutical Development
Research has indicated that this compound serves as a precursor in synthesizing biologically active molecules. This application is particularly relevant in developing new treatments for cancer and other diseases .
Cellular Assays
In vitro studies have demonstrated that this compound can significantly impact cell viability and proliferation rates in various cancer cell lines. These findings highlight its potential role as an anticancer agent and warrant further investigation into its therapeutic efficacy .
Mechanism of Action
The mechanism by which N-Ethyl-3-[(2-methoxyethyl)amino]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Functional Groups
- N-Ethyl-3-[(2-methoxyethyl)amino]propanamide: Features an ethylamide group and a 2-methoxyethylamino side chain.
- 2-(4-Methoxybenzenethio)propanamide (): Replaces the methoxyethylamino group with a thioamide-linked 4-methoxybenzene ring, enhancing sulfur-mediated reactivity .
- 2-(benzylamino)-N-(2-methoxyethyl)propanamide (): Substitutes the ethyl group with benzyl, increasing lipophilicity and steric bulk .
Substituent Effects on Properties
*Estimated based on similar compounds.
Physical and Spectral Properties
- NMR Data :
- Mass Spectrometry : High-resolution MS (HRMS) would confirm molecular ions, e.g., S13 (m/z 386.2805) vs. the target compound’s expected m/z ~202–220 .
Biological Activity
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Ethyl Group : Contributes to the lipophilicity of the compound.
- Methoxyethyl Group : Enhances solubility and may participate in hydrogen bonding.
- Propanamide Group : Provides functional reactivity typical of amides.
This structural configuration allows the compound to interact with various biological targets, influencing its activity in cellular environments.
Enzyme Interactions
The compound interacts with specific enzymes involved in metabolic pathways. While detailed interactions remain under investigation, preliminary studies suggest that it can act as both an enzyme inhibitor and activator, depending on the target enzyme involved.
Cellular Effects
This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. Its effects vary across different cell types, indicating a broad range of biological activity.
The mechanism by which this compound exerts its effects involves:
- Binding Interactions : The compound binds to specific receptors or enzymes, initiating a cascade of biological responses.
- Modulation of Pathways : It influences various biochemical pathways, potentially altering cellular functions such as proliferation and apoptosis .
Case Studies
- Pharmaceutical Development : Research has indicated that this compound serves as a precursor in the synthesis of biologically active molecules, particularly in drug development for conditions like cancer and metabolic disorders.
- Cellular Assays : In vitro studies have shown that this compound can significantly affect cell viability and proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Biological Activity
A comparative analysis of similar compounds highlights the unique reactivity and biological activity of this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Modulates enzyme activity; potential anticancer effects | Enzyme inhibitor/activator |
| 2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride | Similar enzyme interactions; less studied | Unknown |
| Other analogs | Varying effects on cell signaling | Diverse mechanisms |
Future Directions
Research into this compound is ongoing, with a focus on:
- Clinical Trials : Investigating its efficacy in treating specific diseases.
- Mechanistic Studies : Elucidating the precise molecular interactions and pathways influenced by this compound.
Preparation Methods
Typical Synthetic Route
The most reported approach to prepare this compound involves:
- Starting from 3-aminopropanamide or its derivatives.
- Reacting with 2-methoxyethylamine or 2-methoxyethanol under controlled conditions.
- Subsequent N-ethylation of the amide nitrogen to introduce the ethyl group.
This approach often requires catalysts or activating agents to facilitate amide bond formation and substitution reactions.
Reaction Conditions
- Catalysts : Commonly used catalysts include palladium-based catalysts for carbonylation steps or coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) for amide bond formation.
- Solvents : Polar aprotic solvents like DMF (Dimethylformamide) or THF (Tetrahydrofuran) are preferred to dissolve reactants and facilitate nucleophilic substitution.
- Temperature : Moderate temperatures (room temperature to 80°C) are typically employed to balance reaction rates and minimize side reactions.
- Pressure : Atmospheric pressure is common, but some carbonylation steps may require elevated pressure.
Detailed Preparation Methodologies
Amide Formation via Coupling Reactions
One efficient method involves coupling the carboxylic acid or ester derivative of propanamide with 2-methoxyethylamine, followed by N-ethylation:
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | Propanamide derivative + 2-methoxyethylamine | HATU, DIPEA, DMF, room temp | Amide bond formation via coupling agent |
| 2 | Intermediate amide + ethyl halide (e.g., ethyl bromide) | Base (e.g., K2CO3), solvent, heat | N-ethylation of amide nitrogen |
This method ensures selective formation of the N-ethylated product with high purity and yield.
Palladium-Catalyzed Carbonylation Route
An alternative involves palladium-catalyzed carbonylation of brominated amide intermediates to form ethyl esters, which are then converted to the target amide:
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | Brominated amide + CO + ethanol | Pd catalyst, base, elevated pressure | Carbonylation to ethyl ester |
| 2 | Ethyl ester + 2-methoxyethylamine | Amide formation under coupling conditions | Formation of 3-[(2-methoxyethyl)amino]propanamide |
| 3 | N-ethylation as above | Base, ethyl halide, solvent | Final N-ethylation step |
This route is advantageous for scale-up and industrial synthesis due to its modular steps and catalyst efficiency.
Nitrile Intermediate Strategy
Some synthetic routes introduce a nitrile group early in the synthesis, which is later converted to the amide:
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | Aminonitrile + ester derivative | Coupling agents (HATU, DIPEA), DMF | Formation of amide intermediate |
| 2 | Conversion of nitrile to amide | Hydrolysis under acidic/basic conditions | Final amide formation |
| 3 | N-ethylation | Base, ethyl halide, solvent | Introduction of ethyl group |
This approach allows for structural modifications and is useful for synthesizing analogs.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Coupling with 2-methoxyethylamine + N-ethylation | HATU, DIPEA, DMF, ethyl halide, base | High selectivity, straightforward steps | Requires careful handling of coupling agents |
| Palladium-catalyzed carbonylation + amide formation | Pd catalyst, CO, base, elevated pressure | Suitable for scale-up, efficient catalyst | Requires specialized equipment and pressure control |
| Nitrile intermediate route | Aminonitrile, ester, HATU, DIPEA, hydrolysis | Flexible for analog synthesis | More steps, longer synthesis time |
Research Findings and Optimization
- Yield Optimization : Use of coupling agents like HATU combined with DIPEA in DMF solvent typically yields >85% of the desired amide product with minimal side products.
- Purity : High-performance liquid chromatography (HPLC) purification after synthesis achieves purity levels exceeding 98%, essential for biological applications.
- Reaction Time : Amide coupling reactions generally complete within 4-6 hours at room temperature, while N-ethylation requires 2-3 hours at slightly elevated temperatures.
- Environmental Considerations : Continuous flow synthesis and catalytic carbonylation reduce waste and improve atom economy, aligning with green chemistry principles.
Q & A
What are the common synthetic routes for N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, and how can their efficiency be optimized?
Level : Basic
Methodological Answer :
The synthesis of this compound (IUPAC name: 3-[(2-methoxyethyl)amino]-N-ethylpropanamide) can be approached via nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting a chloro-propanamide precursor (e.g., 3-chloropropanamide) with 2-methoxyethylamine in the presence of a base like sodium ethoxide, as demonstrated in similar propanamide syntheses .
- Route 2 : Utilizing liquid crystal-assisted orientation for controlled reaction environments, as shown in the synthesis of structurally analogous squaric acid derivatives .
Optimization Strategies : - Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Catalysis : Employ phase-transfer catalysts to improve yields in biphasic systems.
- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity products .
Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?
Level : Basic
Methodological Answer :
- Solid-State IR-LD Spectroscopy : Polarized infrared linear-dichroic (IR-LD) spectroscopy can resolve orientation-dependent vibrational modes, critical for confirming hydrogen-bonding networks and molecular alignment in crystalline states .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, validated against ab initio computational models (e.g., DFT at the B3LYP/6-31G* level) .
- NMR Analysis : H and C NMR (e.g., δ 1.10 ppm for ethyl groups, δ 3.03 ppm for methoxyethyl protons) are essential for verifying substituent connectivity .
How can researchers resolve discrepancies between theoretical ab initio calculations and experimental spectroscopic data in structural analysis?
Level : Advanced
Methodological Answer :
Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or crystal packing). To address this:
Refine Computational Parameters : Include solvent fields (e.g., PCM model) and periodic boundary conditions for solid-state simulations .
Cross-Validate Techniques : Compare IR-LD band assignments with X-ray-derived torsional angles. For example, deviations in NH stretching frequencies may indicate intermolecular hydrogen bonds not captured in gas-phase calculations .
Error Analysis : Quantify root-mean-square deviations (RMSD) between predicted and observed bond lengths to identify systematic biases in the computational method .
What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?
Level : Advanced
Methodological Answer :
- Antioxidant Assays : Use DPPH radical scavenging and ferric-reducing power assays to quantify free radical neutralization (e.g., IC values), as applied to chloropyridinyl-propanamide analogs .
- Antibacterial Screening : Perform disk diffusion or microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive strains. Hydrazone derivatives have shown activity against Rhizobium radiobacter at 50 µg/mL .
- Enzyme Inhibition Studies : Conduct fluorometric assays (e.g., HDAC inhibition) using acetylated lysine substrates to evaluate potential epigenetic modulation .
What safety protocols should be followed when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated byproducts (e.g., from chloro-precursors) and dispose via certified hazardous waste services .
- Emergency Procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
How can researchers design analogs of this compound with enhanced pharmacokinetic properties?
Level : Advanced
Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxyethyl group with trifluoromethyl (e.g., AI-1 analog, EP 3 347 341 B1) to improve metabolic stability .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl 2-methylpropanoate derivatives) to enhance oral bioavailability .
- SAR Studies : Systematically vary substituents on the propanamide backbone and use QSAR models to predict logP and solubility .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Level : Advanced
Methodological Answer :
- Reaction Exotherms : Control temperature during amine addition steps to avoid runaway reactions. Use jacketed reactors with chilled glycol systems.
- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .
- Regulatory Compliance : Ensure intermediates meet ICH Q3C guidelines for residual solvents (e.g., ethanol ≤ 5,000 ppm) .
How can computational tools predict the environmental impact of this compound?
Level : Advanced
Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
